molecular formula C15H22O10 B1668604 Catalpol CAS No. 2415-24-9

Catalpol

Cat. No.: B1668604
CAS No.: 2415-24-9
M. Wt: 362.33 g/mol
InChI Key: LHDWRKICQLTVDL-XLIOHLKBSA-N
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Mechanism of Action

Catalpol, an iridoid glucoside, is primarily obtained from the root of Rehmannia glutinosa and has been extensively studied for its biological properties .

Target of Action

This compound’s primary targets include the vascular endothelial growth factor receptor 2 (KDR, VEGFR-2) , silent information regulator factor 2-related enzyme 1 (SIRT1) , and adenosine 5’-monophosphate (AMP)-activated protein kinase (AMPK) . These targets play crucial roles in various biological processes, including angiogenesis, inflammation regulation, and energy homeostasis .

Mode of Action

This compound interacts with its targets to induce various changes. For instance, it promotes angiogenesis and facilitates the proliferation and differentiation of neural stem cells via the VEGF-A/KDR pathway . It also ameliorates atherosclerosis by modulating the AGE/RAGE/NF-κB and TGF-β/smad2/3 pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It promotes IRS-1/PI3K/AKT/GLUT2 activity and suppresses Phosphoenolpyruvate carboxykinase (PEPCK) and Glucose 6-phosphatase (G6Pase) expression in the liver . It also induces myogenesis by increasing MyoD/MyoG/MHC expression and improves mitochondria function through the AMPK/PGC-1α/PPAR-γ and TFAM signaling in skeletal muscles .

Pharmacokinetics

This compound is rapidly absorbed by Sprague‒Dawley (SD) rats, with a median Tmax of 0.75 h and an arithmetic mean half-life (t1/2) of the total radioactivity of approximately 1.52 h in plasma . This suggests that this compound has good oral bioavailability but requires multiple dosing in a day to achieve steady-state plasma concentration .

Result of Action

This compound exhibits anti-diabetic, cardiovascular protective, neuroprotective, anticancer, hepatoprotective, anti-inflammatory, and anti-oxidant effects . It reduces cell proliferation and increases apoptosis in different cancer conditions . It also demonstrates significant protective effects against hyperglycemia-induced kidney injury .

Action Environment

For instance, in high glucose conditions, this compound stimulates the proliferation and differentiation of osteoblast cells .

Safety and Hazards

When handling catalpol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Future research on catalpol could focus on its effects on sequestering caterpillars , its potential use in treating diabetic nephropathy , and its role in the treatment of multiple sclerosis .

Biochemical Analysis

Biochemical Properties

Catalpol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound promotes the activity of insulin receptor substrate-1 (IRS-1), phosphoinositide 3-kinase (PI3K), and protein kinase B (AKT), enhancing glucose uptake in cells . Additionally, this compound suppresses the expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) in the liver, which are key enzymes in gluconeogenesis . These interactions highlight this compound’s role in regulating glucose metabolism and its potential therapeutic applications in diabetes management.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to reduce cell proliferation and induce apoptosis in cancer cells, demonstrating its potential as an anti-cancer agent . This compound also influences cell signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and metabolism . Furthermore, this compound enhances mitochondrial biogenesis and function, thereby improving cellular energy metabolism . These cellular effects underscore this compound’s therapeutic potential in treating metabolic disorders and cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates the IRS-1/PI3K/AKT pathway, promoting glucose uptake and insulin sensitivity . This compound also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, reducing inflammation and oxidative stress . Additionally, this compound modulates the expression of genes involved in mitochondrial biogenesis, such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and mitochondrial transcription factor A (TFAM), enhancing mitochondrial function . These molecular mechanisms highlight this compound’s multifaceted role in cellular regulation and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under normal conditions but degrades rapidly at high temperatures and in acidic environments . Long-term studies have shown that this compound maintains its beneficial effects on glucose metabolism and mitochondrial function over extended periods . Its stability and efficacy may decrease under adverse conditions, highlighting the importance of proper storage and handling in laboratory and clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic animal models, this compound has been shown to improve renal function and reduce blood glucose levels at doses ranging from 2.5 to 200 mg/kg . At higher doses, this compound may exhibit toxic effects, such as liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It promotes the activity of the IRS-1/PI3K/AKT pathway, enhancing glucose uptake and utilization . This compound also suppresses gluconeogenesis by inhibiting the expression of PEPCK and G6Pase in the liver . Additionally, this compound enhances mitochondrial biogenesis and function through the activation of the AMPK/PGC-1α/TFAM pathway . These metabolic pathways highlight this compound’s potential in regulating glucose homeostasis and energy metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, indicating its potential for treating neurological disorders . This compound is also distributed to various tissues, including the liver, kidneys, and muscles, where it exerts its biological effects . The transport and distribution of this compound are facilitated by specific transporters and binding proteins, ensuring its effective delivery to target tissues.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it enhances mitochondrial biogenesis and function . This compound’s localization to these organelles is facilitated by specific targeting signals and post-translational modifications, ensuring its effective action within cells . This subcellular localization underscores the importance of this compound’s precise targeting for its therapeutic effects.

Chemical Reactions Analysis

Catalpol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The primary hydroxyl groups in iridoid glycosides like this compound exhibit different reactivity, which is crucial for site-directed modification . Common reagents used in these reactions include oxidizing agents for the oxidation of aldehyde groups and reducing agents for the reduction of ketones. Major products formed from these reactions include various derivatives of this compound, such as aucubin and geniposidic acid .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of catalpol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Vanillin", "Methyl vinyl ketone", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol", "Acetic anhydride", "Glacial acetic acid", "Methanol", "Catalpol acid" ], "Reaction": [ "Step 1: Condensation reaction of vanillin and methyl vinyl ketone in the presence of sodium hydroxide and ethanol to form 3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one.", "Step 2: Oxidation of 3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one with hydrogen peroxide in the presence of glacial acetic acid to form 3-(4-hydroxy-3-methoxyphenyl)-2-propanone.", "Step 3: Acetylation of 3-(4-hydroxy-3-methoxyphenyl)-2-propanone with acetic anhydride in the presence of glacial acetic acid to form 3-(4-acetoxy-3-methoxyphenyl)-2-propanone.", "Step 4: Reduction of 3-(4-acetoxy-3-methoxyphenyl)-2-propanone with sodium borohydride in methanol to form catalpol acid.", "Step 5: Conversion of catalpol acid to catalpol through decarboxylation in the presence of sodium hydroxide and ethanol." ] }

CAS No.

2415-24-9

Molecular Formula

C15H22O10

Molecular Weight

362.33 g/mol

IUPAC Name

2-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C15H22O10/c16-3-6-9(19)10(20)11(21)14(23-6)24-13-7-5(1-2-22-13)8(18)12-15(7,4-17)25-12/h1-2,5-14,16-21H,3-4H2/t5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15-/m1/s1

InChI Key

LHDWRKICQLTVDL-XLIOHLKBSA-N

Isomeric SMILES

C1=COC(C2C1C(C3[C@@]2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O

SMILES

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O

Appearance

Solid powder

2415-24-9

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Catalpinoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does catalpol exert its neuroprotective effects?

A: this compound demonstrates neuroprotective activity through multiple mechanisms. Research suggests it can upregulate cerebral dopamine neurotrophic factor (CDNF) expression in damaged dopaminergic glial cells, potentially mitigating neuronal damage. [] Additionally, this compound promotes axon growth and synaptogenesis in the peri-infarct cortex following stroke, contributing to neurorepair. [] It also enhances neurogenesis and supports the survival of newborn neurons by activating brain-derived neurotrophic factor (BDNF). [, ]

Q2: What is the role of this compound in mitigating oxidative stress?

A: this compound exhibits potent antioxidant effects. Studies reveal its ability to reduce peroxynitrite formation, a key mediator of oxidative and nitrative stress, thereby protecting against myocardial ischemia/reperfusion injury. [] In models of diabetic nephropathy, this compound stabilizes podocyte cytoskeleton and enhances autophagy, potentially mitigating oxidative stress-induced damage. [] Furthermore, this compound activates SIRT1, a protein deacetylase linked to longevity and stress resistance, contributing to its antioxidant properties. []

Q3: How does this compound impact inflammatory pathways?

A: this compound exhibits anti-inflammatory properties through various mechanisms. It has been shown to suppress the TLR4-mediated NF-κB pathway in LPS-stimulated microglia, reducing inflammatory responses. [] In a rat model of corneal neovascularization, this compound attenuated inflammation by reducing VEGF and TNF-α expression while increasing PEDF and phosphorylated-NF-κB p65 levels. [] Furthermore, this compound ameliorates psoriasis-like phenotypes by suppressing NF-κB and MAPKs signaling pathways, potentially via SIRT1 activation. []

Q4: Does this compound interact with microRNAs to exert its effects?

A: Emerging evidence suggests that this compound can modulate microRNA expression, contributing to its therapeutic effects. In colorectal cancer cells, this compound was found to induce miR-34a, which in turn suppressed autophagy and malignancy by regulating SIRT1. [] Furthermore, in human HCT116 colorectal cancer cells, this compound promoted apoptosis by upregulating miR-200 expression, leading to the downregulation of the PI3K-Akt signaling pathway. []

Q5: What is the bioavailability of this compound?

A: Following oral administration in rats, this compound exhibits a bioavailability of 66.7%. []

Q6: How is this compound metabolized in the body?

A: Research using ultra-high performance liquid chromatography coupled with mass spectrometry has identified 29 metabolites of this compound in rat plasma, urine, and feces. The primary metabolic pathways include deglycosylation, hydroxylation, hydrogenation, dehydrogenation, oxidation, glucuronidation, and conjugation with glycine and cysteine. []

Q7: What is known about the safety profile of this compound?

A7: While this compound generally appears safe in preclinical studies, more research is needed to establish its long-term safety profile in humans.

Q8: What are the potential therapeutic applications of this compound?

A8: Preclinical evidence suggests that this compound holds promise for treating various conditions, including:

  • Neurodegenerative Diseases: this compound's neuroprotective and neurotrophic properties make it a potential candidate for Alzheimer's disease, Parkinson's disease, and stroke. [, , , , ]
  • Metabolic Disorders: this compound exhibits hypoglycemic effects in diabetic models, potentially by increasing skeletal muscle mitochondrial biogenesis. [, , ]
  • Inflammatory Diseases: Its anti-inflammatory properties suggest potential in managing conditions like psoriasis, corneal neovascularization, and asthma. [, , , ]
  • Cancer: this compound demonstrates anti-cancer effects in vitro, particularly in colorectal and gastric cancer models. [, , ]

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